(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol
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Overview
Description
(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol is an organic compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents. The reaction conditions generally include a temperature range of 25-100°C and a reaction time of 1-24 hours .
Industrial Production Methods
In industrial settings, the production of (1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yields. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, dihydrotriazoles, and various substituted triazoles .
Scientific Research Applications
(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with various biological molecules, leading to inhibition or modulation of their activity . The hydroxyl group can also participate in hydrogen bonding, further enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-triazole-4-methanol: Similar structure but lacks the ethyl and methyl substituents.
1-ethyl-1H-1,2,3-triazole-4-methanol: Similar structure but lacks the methyl substituent.
5-methyl-1H-1,2,3-triazole-4-methanol: Similar structure but lacks the ethyl substituent.
Uniqueness
(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of both ethyl and methyl substituents on the triazole ring. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(1-ethyl-5-methyltriazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-3-9-5(2)6(4-10)7-8-9/h10H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTOWRMHLOBYQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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